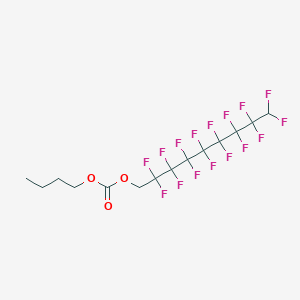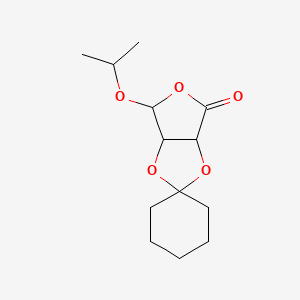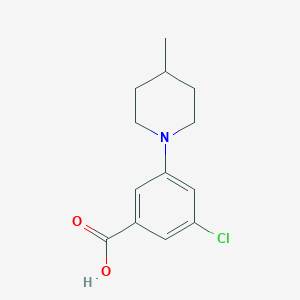
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- is a chiral diamine compound with the molecular formula C6H15N2O2. This compound is known for its unique stereochemistry and is often used in various chemical reactions and applications due to its specific structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- can be synthesized through several methods. One common approach involves the reduction of 1,2-cyclohexanedione using a suitable reducing agent such as sodium borohydride in the presence of a chiral catalyst to ensure the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- often involves the use of large-scale reduction processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be further reduced to form more reduced amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexanediamine derivatives, which can be further utilized in different chemical processes .
Applications De Recherche Scientifique
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a chiral ligand, forming complexes with metal ions and facilitating various catalytic processes. Its hydroxyl and amine groups allow it to participate in hydrogen bonding and other interactions with biomolecules, influencing their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-1,2-Cyclohexanediamine: A stereoisomer with different spatial arrangement of the amine groups.
N,N′-Dimethylcyclohexane-1,2-diamine: A derivative with methyl groups attached to the nitrogen atoms.
1,2-Cyclohexanediamine, N1,N1-dimethyl-, (1S,2R)-: Another stereoisomer with different stereochemistry.
Uniqueness
1,2-Cyclohexanediamine, N1,N2-dihydroxy-, (1R,2R)- is unique due to its specific (1R,2R) stereochemistry, which imparts distinct chiral properties. This makes it particularly valuable in asymmetric synthesis and catalysis, where the stereochemistry of the ligand can significantly influence the outcome of the reaction .
Propriétés
Numéro CAS |
860173-99-5 |
|---|---|
Formule moléculaire |
C6H14N2O2 |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
N-[(1R,2R)-2-(hydroxyamino)cyclohexyl]hydroxylamine |
InChI |
InChI=1S/C6H14N2O2/c9-7-5-3-1-2-4-6(5)8-10/h5-10H,1-4H2/t5-,6-/m1/s1 |
Clé InChI |
CALCNVTWOXTNMF-PHDIDXHHSA-N |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)NO)NO |
SMILES canonique |
C1CCC(C(C1)NO)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzyl 3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B12087495.png)

![1-[(4-Aminophenyl)sulfonyl]-DL-proline ethyl ester](/img/structure/B12087501.png)

![[7-(2,2-dimethylpropanoyloxy)-4-oxo-3H-quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12087506.png)




![methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-hydroxyimino-5a,5b,10,10,13b-pentamethyl-2,3a,4,5,6,7,8,9,11,11a,13,13a-dodecahydro-1H-cyclopenta[a]chrysene-7a-carboxylate](/img/structure/B12087533.png)

